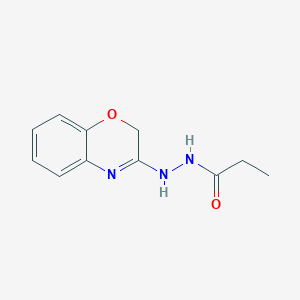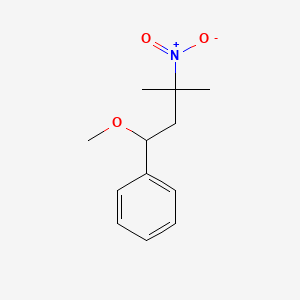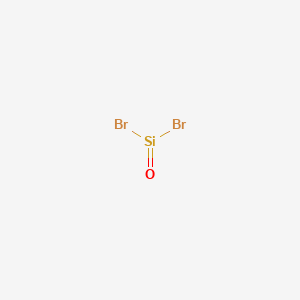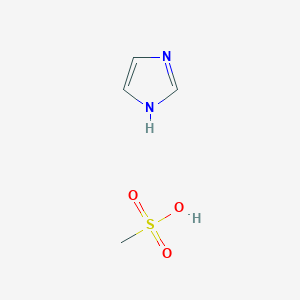
1-Ethyl-3-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-phenoxybenzene is an organic compound characterized by an ethyl group attached to the benzene ring at the first position and a phenoxy group at the third position. This compound is part of the larger family of benzene derivatives, which are widely studied due to their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-phenoxybenzene can be synthesized through various methods. One common approach involves the Friedel-Crafts alkylation of phenoxybenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-phenoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of iron (Fe) or sulfuric acid (H2SO4) for nitration.
Major Products Formed:
Oxidation: 1-Ethyl-3-phenoxybenzoic acid.
Reduction: 1-Ethyl-3-phenol.
Substitution: 1-Ethyl-3-bromophenoxybenzene or 1-Ethyl-3-nitrophenoxybenzene.
Scientific Research Applications
1-Ethyl-3-phenoxybenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-3-phenoxybenzene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-3-phenoxybenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-phenoxybenzene: Similar structure but with the phenoxy group at the fourth position.
1-Phenoxy-2-ethylbenzene: Similar structure but with the ethyl group at the second position.
Uniqueness: 1-Ethyl-3-phenoxybenzene is unique due to the specific positioning of the ethyl and phenoxy groups, which can influence its chemical reactivity and interactions. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Properties
CAS No. |
78427-95-9 |
|---|---|
Molecular Formula |
C14H14O |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-ethyl-3-phenoxybenzene |
InChI |
InChI=1S/C14H14O/c1-2-12-7-6-10-14(11-12)15-13-8-4-3-5-9-13/h3-11H,2H2,1H3 |
InChI Key |
OOOMPLNDUPMWLO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)

![1H-Indole, 3-[2-(3-ethyl-5,6-dihydro-1(2H)-pyridinyl)ethyl]-](/img/structure/B14429981.png)

![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)



![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)



